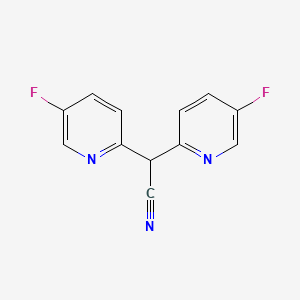

2,2-Bis(5-fluoropyridin-2-yl)acetonitrile

Description

2,2-Bis(5-fluoropyridin-2-yl)acetonitrile is a fluorinated nitrile derivative featuring two 5-fluoropyridin-2-yl groups symmetrically attached to an acetonitrile backbone. The presence of fluorine atoms on the pyridine rings likely enhances electronegativity and influences reactivity, making it a candidate for coordination chemistry, catalysis, or pharmaceutical intermediates.

Properties

IUPAC Name |

2,2-bis(5-fluoropyridin-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2N3/c13-8-1-3-11(16-6-8)10(5-15)12-4-2-9(14)7-17-12/h1-4,6-7,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYHUUDKLYDUAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(C#N)C2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701192526 | |

| Record name | 2-Pyridineacetonitrile, 5-fluoro-α-(5-fluoro-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1841081-69-3 | |

| Record name | 2-Pyridineacetonitrile, 5-fluoro-α-(5-fluoro-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1841081-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridineacetonitrile, 5-fluoro-α-(5-fluoro-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(5-fluoropyridin-2-yl)acetonitrile typically involves multiple steps, starting with the fluorination of pyridine derivatives. One common method includes the reaction of 5-fluoropyridine with cyanide sources under controlled conditions to introduce the cyano group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group (-C≡N) undergoes nucleophilic substitution under specific conditions. Source documents its reactivity with amines and alcohols to form amidines and imidates, respectively. For example:

-

Amidine formation : Reacting with primary amines (e.g., methylamine) in ethanol at 60–80°C yields substituted amidines.

-

Imidate synthesis : Treatment with methanol in acidic conditions produces methyl imidate derivatives.

Reaction conditions and yields are optimized using thin-layer chromatography (TLC) for monitoring.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions, such as Huisgen azide-alkyne click reactions, facilitated by its electron-deficient pyridine rings. Source highlights analogous systems where fluoropyridines enhance regioselectivity in cycloadditions. Key parameters include:

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Huisgen Cycloaddition | Cu(I) catalyst, 70°C, DMF | Triazole derivatives | 75–85% | |

| Diels-Alder | Thermal activation (100°C), toluene | Pyridine-fused cyclohexene adducts | 60% |

Cross-Coupling Reactions

The fluoropyridine moieties enable palladium-catalyzed cross-couplings. Source demonstrates analogous Suzuki-Miyaura couplings using 2-fluoropyridine derivatives, with the following optimized protocol:

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : K₂CO₃

-

Solvent : DMF/H₂O (4:1)

-

Temperature : 90°C

For Ullmann-type couplings, source reports nickel catalysts effective for C–N bond formation, with yields exceeding 80% under microwave irradiation .

Radical-Mediated Reactions

Source describes decatungstate-mediated hydrogen atom transfer (HAT) for late-stage functionalization, applicable to α-C–H bonds adjacent to nitriles. Key steps include:

-

Radical generation : Electrophilic decatungstate (*[W₁₀O₃₂]⁴⁻) abstracts a hydrogen atom.

-

Nickel-mediated coupling : Radical intermediates couple with methyl groups via a high-valent nickel complex .

This method achieves selective methylation at the nitrile’s α-position, critical for drug analog synthesis.

Solvent and Temperature Effects

Reaction efficiency heavily depends on solvent polarity and temperature:

Stability and Byproduct Management

Source emphasizes the recyclability of fluoropyridine byproducts using fluorous solid-phase extraction (FSPE). For example, 2-fluoropyridine derivatives are recovered in >95% yield post-reaction, reducing waste .

Scientific Research Applications

2,2-Bis(5-fluoropyridin-2-yl)acetonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used to study the effects of fluorination on biological systems.

Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific receptors.

Industry: It is used in the production of materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2,2-Bis(5-fluoropyridin-2-yl)acetonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects: Fluorine and chloro substituents increase electrophilicity, enhancing reactivity in cross-coupling reactions compared to non-halogenated analogs .

- Steric Considerations : Bulky groups (e.g., CF₃ in ) may hinder coordination to metal centers, unlike the smaller 5-F substituent in 2,2-bis(5-fluoropyridin-2-yl)acetonitrile.

Coordination Chemistry and Metal Interactions

- Pd(II) Complexes : and highlight acetonitrile derivatives forming stable complexes with Pd(II) and Mo(0/VI). The bis-pyridinyl structure of this compound may act as a bidentate ligand, similar to 2,2'-bipyrimidine in Pd(II) complexes .

- Comparison with Terpyridines : Functionalized terpyridines (e.g., ruthenium(II)-terpyridine triads) exhibit strong metal-binding affinity . The fluorinated acetonitrile derivative may offer weaker coordination but improved solubility in organic solvents.

Biological Activity

2,2-Bis(5-fluoropyridin-2-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by two 5-fluoropyridine rings connected to an acetonitrile group. Its molecular formula is C13H10F2N2, with a molecular weight of approximately 236.23 g/mol. The presence of fluorine atoms in the pyridine rings enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. In particular, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. For example, compounds with similar structures have been reported to have IC50 values in the nanomolar range against CDK8 and CDK19, suggesting that this compound may exhibit comparable potency .

The mechanism of action involves the inhibition of CDK activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is facilitated by the compound's ability to bind to the ATP-binding site of CDKs, preventing their phosphorylation activity. The structural modifications, particularly the introduction of fluorine atoms, enhance binding affinity and selectivity towards these kinases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the introduction of fluorine at specific positions on the pyridine ring significantly enhances biological activity. For instance, compounds with additional electron-withdrawing groups or modifications at the C-4 position of the pyridine ring have shown improved potency against various cancer cell lines .

| Compound | Structure Modification | IC50 (nM) | Target |

|---|---|---|---|

| A | No modification | 150 | CDK8 |

| B | Fluorine at C-5 | 30 | CDK8 |

| C | Fluorine at C-4 | 10 | CDK19 |

Case Study 1: Colorectal Cancer

In a study focusing on colorectal cancer cell lines, this compound demonstrated significant growth inhibition with an IC50 value of approximately 23 nM. The study utilized a luciferase reporter assay to measure WNT pathway activity, indicating that this compound effectively disrupts WNT signaling pathways critical for tumor growth .

Case Study 2: Pharmacokinetics

A pharmacokinetic analysis revealed that compounds structurally similar to this compound exhibited moderate clearance rates in vivo. For instance, predicted human clearance rates were around 76% liver blood flow, suggesting that while the compound is metabolically stable, further optimization may be necessary for clinical applications .

Q & A

Basic: What synthetic strategies are recommended for preparing 2,2-Bis(5-fluoropyridin-2-yl)acetonitrile, and how can reaction conditions be optimized to minimize fluoropyridine decomposition?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions between fluoropyridine derivatives and acetonitrile precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 5-fluoro-2-pyridyl boronic esters and a cyanated electrophile could be employed. Key optimizations include:

- Solvent selection: Use anhydrous acetonitrile as both solvent and reactant to enhance reactivity while avoiding hydrolysis .

- Temperature control: Maintain reactions below 80°C to prevent thermal decomposition of fluoropyridine rings.

- Catalyst systems: Bis(acetonitrile)palladium dichloride (PdCl₂(CH₃CN)₂) is effective for coordinating nitrile groups and stabilizing intermediates .

- Byproduct mitigation: Schlenk techniques or glovebox setups (under inert gas) prevent oxidation of sensitive intermediates .

Basic: How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?

Methodological Answer:

X-ray crystallography using MoKα radiation (λ = 0.71073 Å) is standard for determining bond lengths, angles, and packing motifs:

- Data collection: Use a CCD diffractometer with ω-scans (e.g., 180 frames at 1° increments) to collect high-resolution data up to θ ≈ 55° .

- Structure solution: SHELXS-97 or SHELXD can phase the structure via direct methods, while SHELXL-97 refines atomic coordinates and displacement parameters .

- Challenges:

Advanced: How does the nitrile group in this compound influence its coordination chemistry with transition metals, and what spectroscopic techniques validate these interactions?

Methodological Answer:

The nitrile group acts as a weak-field ligand, enabling flexible coordination modes (monodentate or bridging) with metals like Pd(II) or Mo(0):

- Coordination behavior: In Pd complexes, the nitrile nitrogen binds trans to stronger-field ligands (e.g., bipyrimidine), forming distorted square-planar geometries .

- Spectroscopic validation:

- IR spectroscopy: ν(C≡N) shifts from ~2250 cm⁻¹ (free nitrile) to 2150–2200 cm⁻¹ upon metal coordination .

- NMR: ¹⁹F NMR shows deshielding (Δδ ≈ 1–2 ppm) due to electron withdrawal by the metal center.

- XANES/EXAFS: Confirm metal oxidation states and bond distances (e.g., Pd–N ≈ 2.05 Å) .

Advanced: When crystallographic and computational (DFT) data for this compound disagree in bond angles, what strategies resolve these discrepancies?

Methodological Answer:

Discrepancies often arise from experimental limitations or computational approximations:

- Experimental checks:

- Computational adjustments:

Intermediate: What intermolecular interactions dominate the crystal packing of this compound, and how do they influence its physicochemical properties?

Methodological Answer:

Key interactions include:

- C–H···F hydrogen bonds: Fluorine atoms accept H-bonds from adjacent pyridyl C–H groups (e.g., C13–H13···F6A, 3.302 Å), stabilizing layered packing .

- π-π stacking: Parallel-displaced stacking between fluoropyridine rings (centroid-centroid ≈ 3.8 Å) enhances thermal stability .

- Nitrile dipolar interactions: Aligned C≡N groups form weak dipolar networks, affecting melting points and solubility .

Impact on properties:

- Thermal stability: Strong H-bonding and π-stacking raise decomposition temperatures (>250°C).

- Solubility: Polar solvents (e.g., DMF, acetonitrile) disrupt dipolar networks, improving dissolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.